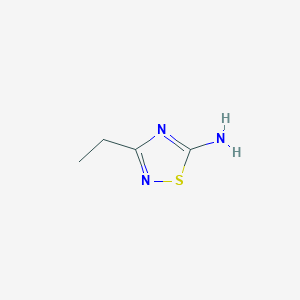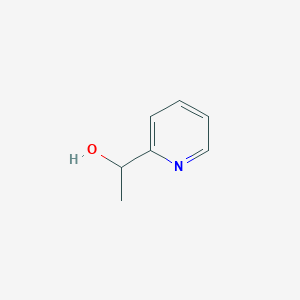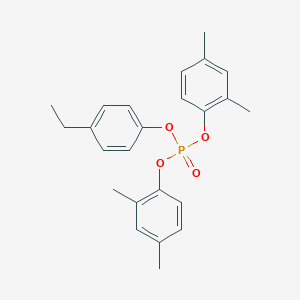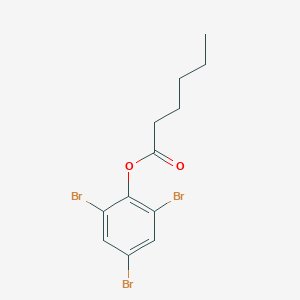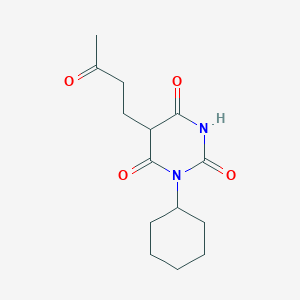
5-Pyridoxolactone
Overview
Description
5-Pyridoxolactone is a furopyridine that is furo [3,4-c]pyridin-3 (1H)-one substituted by a hydroxy group at position 7 and a methoxy group at position 6 . It is a metabolite of vitamin B6 and has a role as a human xenobiotic metabolite and a human urinary metabolite .
Molecular Structure Analysis
The molecular formula of 5-Pyridoxolactone is C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .Physical And Chemical Properties Analysis
5-Pyridoxolactone has a density of 1.4±0.1 g/cm3, a boiling point of 511.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±3.0 kJ/mol and a flash point of 263.0±30.1 °C . It has 4 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Antiviral Applications
5-Pyridoxolactone: has been identified as a potent antiviral molecule, particularly in the context of infections by the Bombyx mori nucleopolyhedrovirus (BmNPV) . This virus causes significant economic losses in sericulture, and 5-Pyridoxolactone has shown promise in inhibiting its proliferation. When used to treat infected cells, it led to a dose-dependent decrease in the number of infected cells and the level of BmNPV DNA . This suggests that 5-Pyridoxolactone could be a valuable tool in controlling viral infections in silkworms, which is crucial for the silk industry.
Metabolic Pathway Research
As a product of the vitamin B6 degradation pathway, 5-Pyridoxolactone provides new research targets for understanding host-virus interactions . Its presence in both insects and mammals makes it a versatile compound for studying metabolic changes in response to viral infections. This can lead to a better understanding of the metabolic pathways involved and potentially uncover new therapeutic targets.
Immunological Studies
The discovery of 5-Pyridoxolactone as an antiviral molecule opens up new avenues for immunological research. Its ability to suppress the entry of BmNPV into cells suggests that it may play a role in the innate immune response . Further analysis of this compound could enhance our understanding of antiviral immunity and lead to the development of novel immunomodulatory strategies.
Sericulture Enhancement
In sericulture, 5-Pyridoxolactone could be used to improve the health and productivity of silkworms by protecting them against viral pathogens like BmNPV . This would not only reduce economic losses due to viral infections but also increase the yield and quality of silk produced.
Mechanism of Action
Target of Action
5-Pyridoxolactone, also known as Pyracin-5, is a metabolite of vitamin B6 . It is a furopyridine that is furo [3,4- c ]pyridin-3 (1 H )-one substituted by a hydroxy group at position 7 and a methoxy group at position 6
Mode of Action
It has been identified as an antiviral molecule post bombyx mori nucleopolyhedrovirus (bmnpv) infection of the silkworm, bombyx mori .
Biochemical Pathways
5-Pyridoxolactone is a product of the vitamin B6 degradation pathway . It is formed by dehydrogenation of pyridoxal or isopyridoxal during the bacterial degradation of vitamin B6 by Pseudomonas MA-1 and Arthrobacter Cr-7 .
Pharmacokinetics
It is known to be a human xenobiotic metabolite and a human urinary metabolite , suggesting that it is metabolized in humans and excreted in urine.
Result of Action
5-Pyridoxolactone has been found to strongly inhibit the proliferation of BmNPV when it was used to treat BmE cells . The expression of BmNPV genes ie1, helicase, GP64, and VP39 in BmE cells treated with 5-Pyridoxolactone were strongly inhibited in the BmNPV infection stage . This suggests that 5-Pyridoxolactone may suppress the entry of BmNPV .
Future Directions
properties
IUPAC Name |
7-hydroxy-6-methyl-1H-furo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-3-12-8(11)5(6)2-9-4/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXBSPBIWBREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=C1O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196511 | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Pyridoxolactone | |
CAS RN |
4543-56-0 | |
| Record name | 7-Hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyracin-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4543-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PYRIDOXIC ACID LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6Q3JV3FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004291 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-pyridoxolactone exhibit antiviral activity against Bombyx mori nucleopolyhedrovirus (BmNPV)?
A: Research suggests that 5-pyridoxolactone demonstrates significant antiviral activity against BmNPV in silkworm cells. [] While the exact mechanism remains unclear, studies indicate that it might interfere with the early stages of viral infection, possibly inhibiting viral entry into the cells. [] This inhibition was observed through a reduction in infected cells, decreased BmNPV DNA levels, and suppressed expression of crucial viral genes like ie1, helicase, GP64, and VP39 in BmE cells treated with 5-pyridoxolactone. []
Q2: What is the relationship between 5-pyridoxolactone and 4-pyridoxolactonase?
A: 5-Pyridoxolactone acts as a competitive inhibitor of the enzyme 4-pyridoxolactonase. [, ] This enzyme, found in organisms like Mesorhizobium loti, plays a crucial role in vitamin B6 degradation pathway I by catalyzing the hydrolysis of 4-pyridoxolactone to 4-pyridoxic acid. [] Structural studies revealed that 5-pyridoxolactone can bind to the active site of 4-pyridoxolactonase, preventing the binding of its natural substrate, 4-pyridoxolactone. [] This inhibition is attributed to the orientation of the carbonyl group of 5-pyridoxolactone, which points away from the active site when bound to the enzyme. []
Q3: What is known about the structural characteristics of 5-pyridoxolactone?
A: While the provided research articles don't explicitly detail the molecular formula, weight, or spectroscopic data of 5-pyridoxolactone, they do highlight its structural similarity to 4-pyridoxolactone. [] Both molecules are lactones, containing a ring structure formed by a reaction between a carboxyl group and a hydroxyl group in the same molecule. The key difference lies in the position of the carbonyl group, which is at position 5 in 5-pyridoxolactone and at position 4 in 4-pyridoxolactone. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



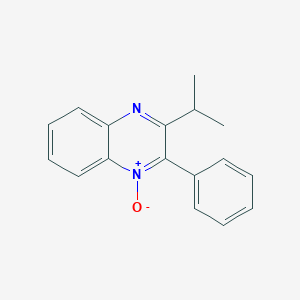
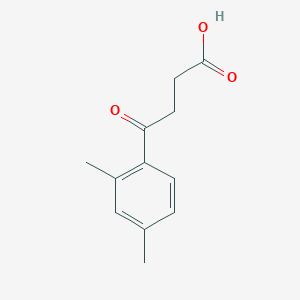
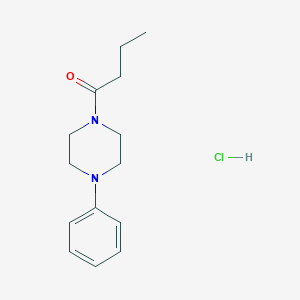
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)
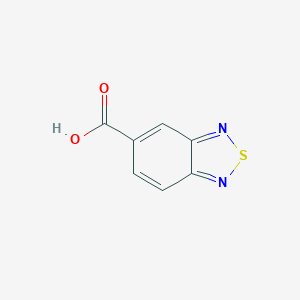
![4-[Chloro(phenyl)acetyl]morpholine](/img/structure/B103788.png)
